molecular formula C20H12FNO2 B2757577 9-(3-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-02-9

9-(3-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2757577
CAS No.: 533868-02-9
M. Wt: 317.319
InChI Key: BBZZCUUHXBBHOE-UHFFFAOYSA-N
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Description

This compound belongs to the class of tricyclic heterocycles featuring a fused azabicyclic core substituted with a fluorinated aromatic ring. The core structure, tricyclo[9.4.0.0^{2,7}], consists of 15-membered rings with nitrogen at position 9 and ketone groups at positions 8 and 10. The 3-fluorophenyl substituent introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

6-(3-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZCUUHXBBHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Benzodbenzazepine Core : This step involves the cyclization of appropriate precursors under specific conditions to form the benzodbenzazepine core.
  • Introduction of the Fluorophenyl Group : The fluorophenyl group is introduced through a substitution reaction, where a fluorinated aromatic compound reacts with the benzodbenzazepine core.
  • Oxidation to Form the Dione : The final step involves the oxidation of the intermediate compound to form the 5,7-dione structure.

Industrial Production Methods: Industrial production of 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:

  • Oxidation : The compound can be further oxidized to introduce additional functional groups.
  • Reduction : Reduction reactions can modify the dione structure to form different derivatives.
  • Substitution : The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution : Reagents like halogenated compounds and catalysts are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione has diverse applications in scientific research:

  • Chemistry : It is used as a building block for synthesizing more complex molecules.
  • Biology : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine : Research explores its potential as a therapeutic agent for various diseases.
  • Industry : It finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Compound 1 : 9-(4-Ethoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione (CAS 124214-25-1)

  • Key Differences :
    • Substituent : 4-Ethoxyphenyl vs. 3-fluorophenyl.
    • Electronic Effects : The ethoxy group is electron-donating (+M effect), increasing electron density on the aromatic ring, whereas fluorine is electron-withdrawing (-I effect).
    • Physicochemical Properties : Higher molecular weight (343.375 vs. ~340 for the target compound) and logP due to the ethoxy group’s hydrophobicity.
    • Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, whereas fluorine resists metabolic degradation .

Compound 2 : 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane hydrochloride (CAS 84509-26-2)

  • Key Differences: Core Structure: Bicyclic (8,10-dioxa-3-azabicyclo[5.2.1]decane) vs. tricyclic. Solubility: The hydrochloride salt and dioxa rings enhance water solubility compared to the neutral, lipophilic tricyclic target compound.

Heterocyclic and Functionalized Derivatives

Compound 3 : 4-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione (CAS 932476-14-7)

  • Key Differences: Functional Groups: Additional thioether and chlorophenyl groups. Molecular Weight: 526.0022 vs. Reactivity: Sulfur atoms may participate in disulfide bond formation or redox interactions, unlike the inert fluorine in the target compound .

Compound 4 : 6-Chloro-2-hydroxy-10-methyl-9λ⁶-thia-10-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaene-9,9-dione

  • Key Differences: Substituents: Chlorine and hydroxyl groups introduce polarity and hydrogen-bonding capacity. Acid-Base Properties: The hydroxyl group (pKa ~10) allows pH-dependent solubility, unlike the non-ionizable fluorine in the target compound .

Q & A

Basic Synthesis & Characterization

Q: What synthetic routes are employed to prepare 9-(3-fluorophenyl)-9-azatricyclo[...]-dione, and how is its purity validated? A: The compound is synthesized via multi-step reactions, often involving cyclization of fluorophenyl-substituted precursors with heterocyclic intermediates. Key steps include [3+2] cycloadditions or ring-closing metathesis to form the tricyclic core. Purity is validated using NMR spectroscopy (e.g., 1^1H/13^{13}C NMR for functional group confirmation) and high-resolution mass spectrometry (HR-MS) to verify molecular weight. For example, 19^{19}F NMR can confirm fluorine incorporation . Purity ≥95% is typically ensured via HPLC with UV detection at 254 nm .

Advanced Synthetic Challenges

Q: How can regioselectivity issues during azatricyclo core formation be mitigated? A: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts favorable transition states for ring closure. Experimental optimization involves adjusting reaction temperatures (e.g., 0°C to room temperature) and solvent polarity (e.g., DMF vs. THF) to direct bond formation. Protecting groups on the fluorophenyl moiety may reduce undesired side reactions .

Basic Structural Analysis

Q: Which spectroscopic and crystallographic methods elucidate the compound’s 3D conformation? A: X-ray crystallography resolves the tricyclic framework and substituent orientations (e.g., dihedral angles between the fluorophenyl group and the azatricyclo core) . 2D NMR (COSY, NOESY) identifies spatial proximities, such as through-space coupling between fluorine and adjacent protons .

Advanced Electronic Effects

Q: How does the 3-fluorophenyl group modulate electronic properties and reactivity? A: The electron-withdrawing fluorine atom induces a para-directing effect, altering charge distribution in the aromatic ring. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the meta position. UV-Vis spectroscopy reveals redshifted absorbance peaks (~280 nm) due to conjugation with the tricyclic system .

Basic Reactivity Profiling

Q: What are the primary reactive sites under acidic or basic conditions? A: The lactam carbonyl (C8/C10) undergoes hydrolysis in strong acids (e.g., HCl/EtOH, reflux), while the fluorophenyl group remains inert. Under basic conditions (e.g., NaOH/MeOH), the α-protons adjacent to the ketone are deprotonated, leading to enolate formation. Reactivity is monitored via TLC and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Advanced Mechanistic Pathways

Q: What mechanistic pathways dominate nucleophilic/electrophilic reactions with this compound? A: Nucleophilic attack occurs preferentially at the electron-deficient carbonyl carbons (C8/C10), as shown by kinetic studies using Grignard reagents. Electrophilic substitution targets the fluorophenyl ring’s ortho position, validated by 19^{19}F NMR chemical shift changes. Transition-state modeling (MOPAC) supports these pathways .

Biological Activity Assay Design

Q: How should enzyme inhibition assays be designed to evaluate this compound’s bioactivity? A: Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like kinases. IC50_{50} values are determined via dose-response curves (0.1–100 µM) in triplicate. Controls include fluorophenyl-free analogs to isolate the azatricyclo core’s contribution. Statistical significance is assessed using ANOVA (p < 0.05) .

Data Contradiction Resolution

Q: How can discrepancies in reported IC50_{50} values across studies be resolved? A: Standardize assay conditions: pH (7.4), temperature (37°C), and buffer composition (e.g., PBS vs. Tris-HCl). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis with random-effects models accounts for inter-lab variability .

Stability & Degradation Studies

Q: What protocols assess the compound’s stability under physiological or environmental conditions? A: Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic degradation is studied in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Photostability is evaluated under UV light (320–400 nm) for 48 hours .

Computational Modeling Validation

Q: How are DFT or MD simulations used to validate interactions with biological targets? A: Docking simulations (AutoDock Vina) predict binding poses in enzyme active sites, validated against crystallographic data. MD simulations (GROMACS, 100 ns) assess complex stability (RMSD < 2 Å). Electrostatic potential maps (MEPs) identify nucleophilic/electrophilic hotspots .

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